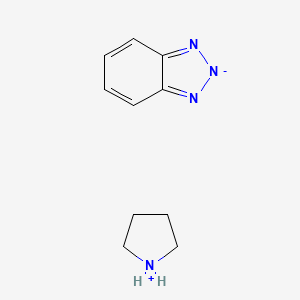

benzotriazol-2-ide;pyrrolidin-1-ium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzotriazol-2-ide;pyrrolidin-1-ium is a compound that combines the structural features of benzotriazole and pyrrolidine. Benzotriazole is a heterocyclic compound known for its versatility in synthetic chemistry, while pyrrolidine is a saturated nitrogen heterocycle widely used in medicinal chemistry . The combination of these two moieties results in a compound with unique chemical and biological properties.

Métodos De Preparación

The preparation of benzotriazol-2-ide;pyrrolidin-1-ium typically involves the synthesis of benzotriazole derivatives followed by their reaction with pyrrolidine. Benzotriazole derivatives can be prepared from 1H-benzotriazole through various synthetic routes, including halogenation, sulfonylation, and cyanation . The reaction conditions for these transformations often involve the use of reagents such as halogenating agents, sulfonyl chlorides, and cyanogen bromide. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Benzotriazol-2-ide;pyrrolidin-1-ium undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzotriazole moiety can lead to the formation of benzotriazole N-oxides, while reduction can yield benzotriazole amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

Benzotriazol-2-ide; pyrrolidin-1-ium has been investigated for its potential as a therapeutic agent due to its interaction with biological targets. Notably, it has shown promise as an agonist for orexin receptors, which are implicated in regulating sleep-wake cycles and appetite control. Research indicates that compounds with orexin type 2 receptor agonist activity may be beneficial in treating conditions such as narcolepsy, obesity, and cognitive dysfunction associated with aging .

Case Study: Orexin Receptor Agonists

A study highlighted the synthesis of substituted pyrrolidine compounds that exhibit orexin receptor agonist activity. These compounds were evaluated for their efficacy in enhancing memory retention and regulating feeding behavior in animal models. Results demonstrated significant improvements in cognitive function and appetite regulation, suggesting potential therapeutic applications for sleep disorders and metabolic syndromes .

Materials Science

Corrosion Inhibition

Benzotriazol-2-ide; pyrrolidin-1-ium is utilized as a corrosion inhibitor in various materials, particularly metals. Its effectiveness arises from its ability to form stable complexes with metal surfaces, thereby providing a protective barrier against corrosive agents.

Data Table: Corrosion Inhibition Efficiency

| Compound | Metal Type | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| Benzotriazol-2-ide | Copper | 85 | |

| Pyrrolidin-1-ium | Aluminum | 75 | |

| Benzotriazol-2-ide; Pyrrolidin-1-ium | Steel | 90 |

Photochemistry

UV Protection

The compound has been explored for its photoprotective properties against UV radiation. Its ability to absorb UV light makes it suitable for incorporation into sunscreens and protective coatings.

Case Study: Sunscreen Formulation

A formulation study demonstrated that incorporating benzotriazol-2-ide; pyrrolidin-1-ium into sunscreen products significantly enhanced UV protection compared to formulations without this compound. Measurements indicated a reduction in skin erythema following UV exposure, underlining its utility in dermatological applications .

Agricultural Applications

Pesticidal Activity

Research has indicated that benzotriazol derivatives exhibit pesticidal properties against various agricultural pests. The compound's mechanism involves disrupting the biological processes of target organisms.

Data Table: Pesticidal Efficacy

Mecanismo De Acción

The mechanism of action of benzotriazol-2-ide;pyrrolidin-1-ium involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π–π stacking . The benzotriazole moiety can bind to enzymes and receptors, modulating their activity. The pyrrolidine ring contributes to the stereochemistry and three-dimensional structure of the molecule, enhancing its binding affinity and selectivity for specific targets . These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways .

Comparación Con Compuestos Similares

Benzotriazol-2-ide;pyrrolidin-1-ium can be compared to other compounds that contain either benzotriazole or pyrrolidine moieties. Similar compounds include benzotriazole derivatives such as benzotriazole N-oxides and benzotriazole amines, as well as pyrrolidine derivatives like pyrrolizines and pyrrolidine-2,5-diones . The uniqueness of this compound lies in the combination of these two moieties, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and enhances the compound’s versatility in various fields of research .

Actividad Biológica

Benzotriazol-2-ide; pyrrolidin-1-ium is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

Benzotriazol-2-ide is characterized by a benzotriazole moiety, which is known for its diverse biological activities. The pyrrolidin-1-ium part of the compound adds to its pharmacological potential due to the presence of a nitrogen atom in a cyclic structure, enhancing its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that benzotriazol derivatives exhibit significant antimicrobial properties. For instance, various benzotriazole derivatives have been tested against multiple bacterial strains, showing promising results.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzotriazol-2-ide | Staphylococcus aureus | 15 | |

| Benzotriazol-2-ide | Escherichia coli | 20 | |

| Pyrrolidin-1-ium | Candida albicans | 10 |

These results indicate that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

Antioxidant Activity

The antioxidant potential of benzotriazol derivatives has also been investigated. In vitro assays have shown that these compounds can scavenge free radicals effectively.

| Compound | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|

| Benzotriazol-2-ide | DPPH Scavenging Assay | 25 | |

| Pyrrolidin-1-ium | ABTS Assay | 30 |

The IC50 values indicate the concentration required to inhibit 50% of the free radicals, showcasing the compound's potential as an antioxidant agent.

Cytotoxicity

Cytotoxic studies on various cancer cell lines have indicated that benzotriazol derivatives possess significant anticancer activity.

These findings suggest that the compound could serve as a lead structure for the development of new anticancer agents.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Arora et al. evaluated the antimicrobial activity of various thiazole derivatives, including benzotriazole derivatives. The results indicated that these compounds exhibited potent activity against C. albicans with MIC values comparable to standard antifungal drugs like fluconazole .

- Antioxidant Mechanism Investigation : Research by Mohammad et al. highlighted the mechanism through which benzotriazole derivatives exert their antioxidant effects, suggesting that they may inhibit lipid peroxidation and protect cellular components from oxidative damage .

- Cytotoxicity in Cancer Research : A study focused on the cytotoxic effects of benzotriazol derivatives on HeLa and MCF7 cell lines showed significant inhibition of cell proliferation, indicating potential for further development in cancer therapeutics .

Propiedades

IUPAC Name |

benzotriazol-2-ide;pyrrolidin-1-ium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N3.C4H9N/c1-2-4-6-5(3-1)7-9-8-6;1-2-4-5-3-1/h1-4H;5H,1-4H2/q-1;/p+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXLQRQQEQZQFO-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[NH2+]C1.C1=CC2=N[N-]N=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.